Fmoc-d-his(trt)-opfp
Description
Fmoc-D-His(Trt)-OPfp is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes three critical components:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine) .
- Trt (triphenylmethyl): Protects the imidazole side chain of histidine, stable during Fmoc deprotection but removable with trifluoroacetic acid (TFA) .
- OPfp (pentafluorophenyl ester): A highly reactive activating group that facilitates efficient coupling without requiring additional activation reagents like HBTU or HOBt .
This compound is specifically designed for incorporating D-histidine residues into peptides, which is critical for studying chiral effects in bioactive peptides. Its pre-activated OPfp ester minimizes racemization during coupling, making it advantageous over non-activated forms .
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFWPYIFVBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-his(trt)-opfp typically involves multiple steps:
Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using the trityl group. This is achieved by reacting histidine with trityl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino terminus of the protected histidine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.
Formation of the Pentafluorophenyl Ester: The final step involves converting the carboxyl group of the Fmoc-d-his(trt)-OH to the pentafluorophenyl ester by reacting it with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Coupling Reactions
Fmoc-D-his(trt)-OPfp is primarily used in coupling reactions during SPPS. The pentafluorophenyl ester (OPfp) group acts as a highly reactive leaving group, enabling efficient peptide bond formation between the carboxyl group of histidine and the amino group of the growing peptide chain.
Racemization Studies
A critical challenge in histidine coupling is racemization, where the α-carbon loses its stereochemical integrity. Research using Fmoc-His(Trt)-OH (a related derivative) demonstrated that pre-activation of the carboxylate with DIC/HOBt significantly increased racemization (up to 15–20% in some cases) . Conversely, in situ activation (without pre-activation) reduced racemization but introduced Nα-endcapping, a side reaction where DIC reacts with the peptide’s N-terminal amine .
| Conditions | Racemization | Nα-Endcapping |
|---|---|---|
| Pre-activation (DIC/HOBt) | High (15–20%) | Low |
| In situ activation | Low (<5%) | High |
| Optimized protocol | Balanced | Balanced |
Optimization Strategies
To mitigate racemization and Nα-endcapping, studies recommend:
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Limited pre-activation : Brief exposure to coupling reagents to avoid excessive carboxylate activation.
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Controlled reaction times : Minimizing coupling durations to reduce side reactions.
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Alternative coupling reagents : Using TBTU or HATU instead of DIC to lower racemization rates .
Deprotection Reactions
The protecting groups (Fmoc and Trt) are removed under specific conditions to yield the native histidine residue.
Fmoc Deprotection
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Reagent : Piperidine (20% in DMF).
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Conditions : Mildly basic environment.
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Outcome : Selective removal of the Fmoc group without affecting the Trt group.
Trt Deprotection
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Reagent : Trifluoroacetic acid (TFA).
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Conditions : Acidic conditions (e.g., TFA/scavenger mixtures).
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Outcome : Complete removal of the Trt group, exposing the imidazole side chain for subsequent reactions.
Structural and Functional Implications
The design of this compound ensures stability and reactivity in SPPS. Its molecular formula (C46H32F5N3O4) and molecular weight (795.76 g/mol) reflect the presence of bulky protecting groups, which sterically hinder racemization .
Comparison with Related Derivatives
| Compound | Protecting Groups | Key Advantage |
|---|---|---|
| This compound | Fmoc, Trt, OPfp | High coupling efficiency |
| Fmoc-His(Trt)-OH | Fmoc, Trt | Requires activation before use |
| Boc-D-Histidine | Boc | Acid-labile protection |
Biological Relevance
Histidine’s imidazole side chain is critical in enzymatic catalysis and metal coordination. The use of this compound ensures functional histidine residues are incorporated into peptides, preserving their biological activity .
Scientific Research Applications
Fmoc-d-his(trt)-opfp, also known as Fmoc-D-histidine(trityl)-opfp, is a derivative of the amino acid histidine that is utilized in peptide synthesis as a building block for constructing peptides with specific functionalities. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) side-chain protection. The Fmoc group allows for selective deprotection under mild basic conditions, while the Trt group protects the side chain of histidine, which can be sensitive to acidic conditions.
Scientific Research Applications
This compound is widely used in solid-phase peptide synthesis (SPPS). Its applications include:
- Peptide Synthesis: As a building block in SPPS, it facilitates the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein. The primary result of the action of this compound is the successful incorporation of the histidine amino acid into a growing peptide chain with minimal racemization and side reactions.
- Enzyme Activity and Binding Affinity: Histidine residues are crucial in many enzyme active sites because of their ability to participate in acid-base catalysis and metal ion coordination. The incorporation of this compound into peptides can enhance their biological activity by ensuring proper folding and functionality.
- Racemization Prevention: The compound features a Fmoc (9-fluorenylmethyloxycarbonyl) group for α-amino protection and a Trt (trityl) group for side-chain protection of histidine, which helps mitigate racemization during synthesis processes. A study highlighted the effectiveness of Fmoc-His(Trt)-OH in preventing racemization during peptide coupling reactions. Researchers observed less than 5% racemization when Fmoc-His(Trt)-OH was employed, indicating its utility in producing high-purity peptides.
- Synthesis of Bioactive Peptides: Research indicates that using this compound significantly improves the efficiency of synthesizing bioactive peptides. A study demonstrated that peptides synthesized with this compound exhibited higher yields and purities compared to those synthesized using alternative histidine derivatives. Peptides containing this compound were tested for their biological activities, revealing enhanced interactions with target proteins due to the stability provided by the protecting groups.
Research Findings
- Racemization Studies : A comprehensive analysis showed that employing this derivative minimized racemization during SPPS, making it a preferred choice for synthesizing histidine-containing peptides.
- Biological Assays : Peptides containing this compound were tested for their biological activities, revealing enhanced interactions with target proteins due to the stability provided by the protecting groups.
- Interaction studies: Research on interaction studies involving this compound focuses on its binding properties with enzymes and receptors. These studies often utilize techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).
Mechanism of Action
The mechanism of action of Fmoc-d-his(trt)-opfp in peptide synthesis involves the activation of the carboxyl group by the pentafluorophenyl ester, making it highly reactive towards nucleophilic attack by the amino group of another amino acid. This results in the formation of a peptide bond. The Fmoc and trityl groups protect the amino and side chain functionalities during the synthesis and are removed under acidic or basic conditions to yield the final peptide.
Comparison with Similar Compounds
Fmoc-L-Cys(Trt)-OPfp
- Structure : Similar to Fmoc-D-His(Trt)-OPfp but replaces histidine with cysteine. The Trt group protects the thiol side chain.
- Activation : OPfp ester enables direct coupling without base, reducing racemization (critical for cysteine, which is prone to enantiomerization) .
- Applications : Essential for disulfide bond formation in peptides. Studies show >98% coupling efficiency when using Fmoc-L-Cys(Trt)-OPfp in SPPS .
- Key Difference : Cysteine’s thiol group requires Trt protection for oxidative stability, whereas histidine’s imidazole protection prevents side reactions during synthesis.
Fmoc-His(Mtt)-OH
- Structure : Uses Mtt (4-methyltrityl) instead of Trt for imidazole protection.
- Deprotection : Mtt is removed with dilute TFA (1–2%), enabling orthogonal protection strategies, unlike Trt, which requires stronger acids .
- Applications : Ideal for synthesizing histidine-rich peptides requiring selective deprotection. However, Mtt is less stable under prolonged basic conditions compared to Trt .
- Key Difference : Mtt’s acid-lability allows for selective side-chain modification, whereas Trt offers broader stability during SPPS.
Fmoc-Asn(Trt)-OPfp
- Structure : Protects asparagine’s side-chain amide with Trt and uses OPfp for activation.
- Coupling Efficiency : OPfp ensures high reactivity, but asparagine’s side chain is less nucleophilic than histidine’s imidazole, requiring longer coupling times .
- Applications : Critical for avoiding side reactions (e.g., aspartimide formation) in asparagine-containing peptides.
- Key Difference : Trt in Asn derivatives stabilizes the side-chain amide, whereas in His derivatives, it prevents imidazole-mediated side reactions.
Fmoc-His(Trt)-OH
- Structure : Lacks the OPfp ester, requiring activation via reagents like HBTU/HOBt.
- Racemization Risk : Activation with base (e.g., DIEA) increases racemization risk compared to pre-activated OPfp esters .
- Applications : Suitable for manual synthesis but less efficient in automated SPPS due to extra activation steps.
- Key Difference : The absence of OPfp necessitates additional coupling reagents, increasing synthesis complexity.
Data Tables
Table 1: Structural and Functional Comparison
*Racemization risk for cysteine is mitigated by OPfp’s base-free activation .
Biological Activity
Fmoc-d-His(Trt)-OPfp is a derivative of histidine that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) group on the side chain, which enhances its stability and reduces racemization during synthesis. Understanding its biological activity is crucial for applications in drug development and biochemical research.
- Chemical Formula : C₄₆H₃₂F₅N₃O₄
- Molecular Weight : 819.73 g/mol
- CAS Number : 13968103
- Structure : The compound consists of an Fmoc group protecting the amino group and a Trt group protecting the imidazole side chain of histidine, which allows for selective reactions during peptide synthesis.
The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group facilitates the coupling reactions necessary for building peptides, while the Trt group protects the side chain from unwanted reactions. This protection is essential for maintaining the integrity of histidine's imidazole ring, which can participate in various biochemical interactions.
Racemization Concerns
One notable aspect of this compound is its susceptibility to racemization during coupling reactions. Studies indicate that histidine residues can undergo racemization, leading to a mixture of D- and L-enantiomers. This can affect the biological activity of synthesized peptides. However, methods such as the addition of HOBt or HOAt have been shown to minimize this issue, allowing for high yields of pure products without significant racemization .
Case Studies
- Peptide Synthesis Efficiency : A study demonstrated that using this compound in SPPS resulted in high coupling efficiencies exceeding 95% within 30 minutes. This efficiency is crucial for synthesizing complex peptides rapidly .
- Racemization Analysis : Research comparing L- and D-Fmoc-His(Trt)-OH showed no detectable racemization during coupling, indicating that both enantiomers can be effectively utilized without loss of stereochemical integrity .
- Biochemical Assays : In assays involving synthetic proteins derived from this compound, binding affinities were measured using techniques like surface plasmon resonance (SPR). These assays confirmed that the synthetic proteins maintained their bioactive conformations similar to their recombinant counterparts .
Comparative Analysis
| Property | This compound | Other Amino Acids |
|---|---|---|
| Coupling Efficiency | >95% | Varies (typically lower) |
| Racemization Risk | Moderate | High for some amino acids |
| Protection Groups | Fmoc, Trt | Various (e.g., Ac, Boc) |
| Application in SPPS | High | Varies |
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-D-His(Trt)-OPfp into solid-phase peptide synthesis (SPPS) to minimize racemization?
- Methodological Answer : Use preactivated this compound esters in the absence of basic activators (e.g., DIPEA) during coupling. Base-free conditions reduce racemization risks, as demonstrated in cysteine derivatives like Fmoc-Cys(Trt)-OPfp . Coupling times should be optimized (typically 30–60 minutes) with DMF as the solvent. Monitor coupling efficiency via Kaiser or chloranil tests.
Q. How can researchers verify the optical purity of this compound post-synthesis?
- Methodological Answer : Employ reverse-phase HPLC (RP-HPLC) with a Chiral MX(2)-RH column, using a mobile phase of acetonitrile:water:acetic acid (e.g., 50:50:1 v/v) under isocratic conditions. Detect at 220 nm, where both D- and L-isomers show maximum absorbance. Separation resolution >2.0 ensures accurate quantification .
Q. What storage conditions preserve this compound stability?
- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, desiccated containers to prevent hydrolysis. Avoid prolonged exposure to moisture or ambient temperatures >25°C, as OPfp esters are moisture-sensitive .
Advanced Research Questions
Q. How can discrepancies in optical isomer content be resolved when using different analytical methods (e.g., external standard vs. area normalization)?
- Methodological Answer : Validate both methods using spiked samples. For example, area normalization (no reference standard required) showed <2% RSD in recovery tests for Fmoc-D-His(Trt)-OH detection, comparable to external standard methods. Use orthogonal techniques like circular dichroism or mass spectrometry to confirm results .
Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer : (1) Use a 2–3 molar excess of this compound to overcome steric hindrance. (2) Extend coupling times to 2–4 hours. (3) Add 0.1 M HOAt or 6-Cl-HOBt to enhance activation. (4) Test mixed solvents (e.g., DMF:THF 4:1) to improve reagent solubility .
Q. How does the choice of protecting group (Trt vs. MBom) on histidine impact downstream deprotection and peptide functionality?
- Methodological Answer : Trt groups are removed with TFA (standard SPPS cleavage), while MBom requires stronger acids (e.g., HF). Trt offers higher stability during synthesis but may require longer deprotection times. MBom’s orthogonal cleavage is advantageous for multi-step syntheses. Functional assays (e.g., enzyme binding) should confirm post-deprotection peptide activity .
Q. What analytical parameters ensure robust quantification of trace D-isomer contaminants in Fmoc-L-His(Trt)-OH batches?
- Methodological Answer : Establish a linear range of 0.15–2.93 µg/mL for D-isomer detection (R² >0.999). Use LOQ (0.15 µg/mL) and LOD (0.049 µg/mL) validated via signal-to-noise ratios. Include system suitability tests (e.g., retention time RSD <0.5%, resolution >2.0) to ensure method reproducibility .
Key Notes for Experimental Design
- Racemization Control : Preactivated OPfp esters reduce epimerization but require anhydrous conditions. Avoid bases like DIPEA during coupling .
- Analytical Validation : Include system suitability tests (e.g., resolution, plate count) in HPLC protocols to ensure method robustness .
- Deprotection Trade-offs : Trt offers simplicity but may necessitate harsher cleavage conditions compared to orthogonal groups like MBom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
